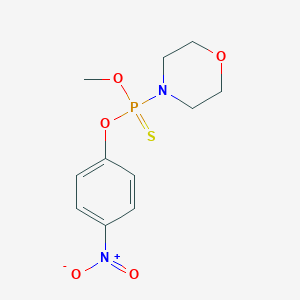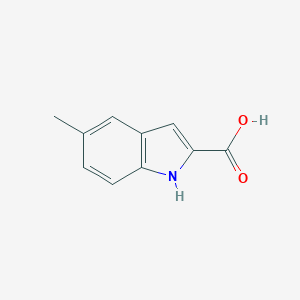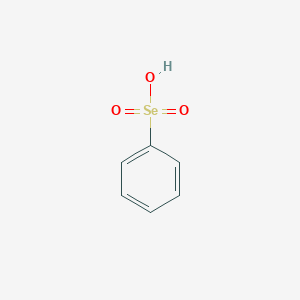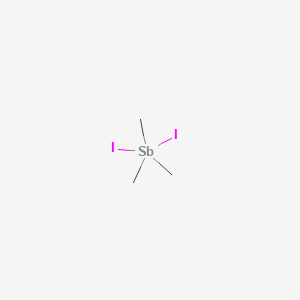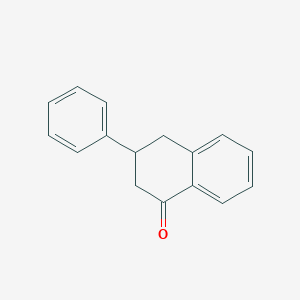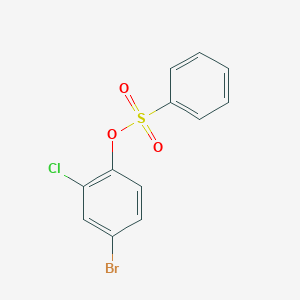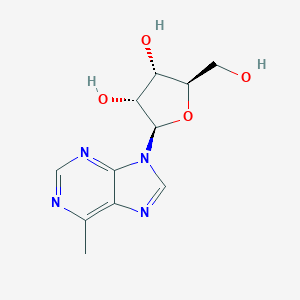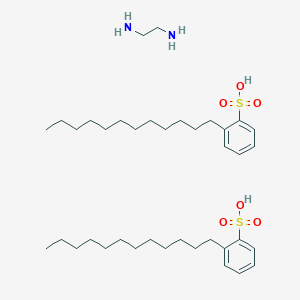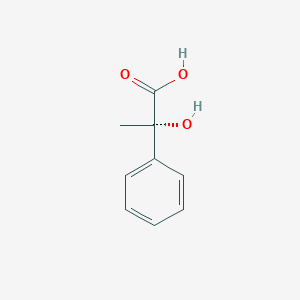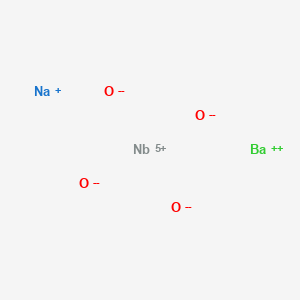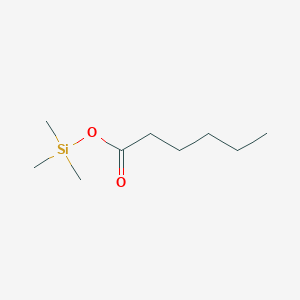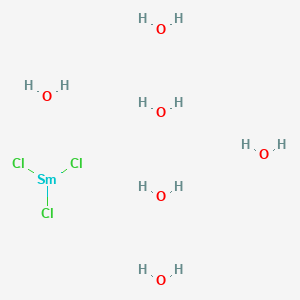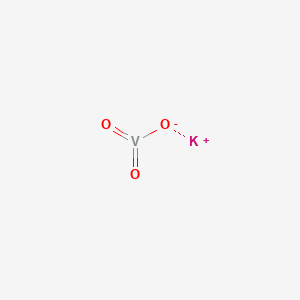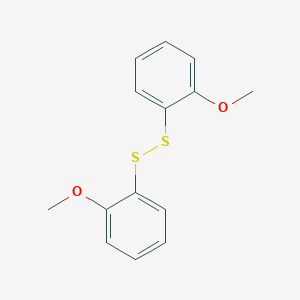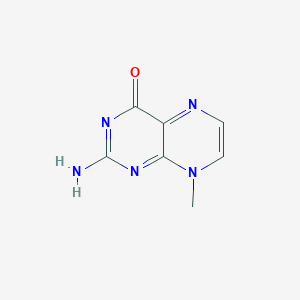
8-Methylpterin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylpterin is a chemical compound that belongs to the class of pterin derivatives. It is a heterocyclic compound that is widely used in scientific research for its various applications. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 8-Methylpterin is not fully understood. However, it is known that it interacts with the enzyme dihydropteridine reductase, which reduces it to 7,8-dihydro-8-oxomethylpterin. This compound is then further reduced to BH4, which is an essential cofactor for the enzymes that produce neurotransmitters. 8-Methylpterin is also known to act as a fluorescent probe for the detection of NO. It reacts with NO to form a fluorescent product that can be detected using fluorescence spectroscopy.
Effets Biochimiques Et Physiologiques
8-Methylpterin has several biochemical and physiological effects. It is known to increase the production of neurotransmitters, such as dopamine, serotonin, and norepinephrine. It also plays a role in the regulation of blood pressure and vascular tone. Additionally, it is involved in the regulation of immune function and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 8-Methylpterin in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 8-Methylpterin is its high cost compared to other pterin derivatives. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research on 8-Methylpterin. One area of research is the development of new fluorescent probes for the detection of NO. Another area of research is the investigation of the role of 8-Methylpterin in the regulation of immune function and inflammation. Additionally, there is a need for further studies to elucidate the mechanism of action of 8-Methylpterin and its role in the biosynthesis of neurotransmitters.
In conclusion, 8-Methylpterin is a chemical compound that has numerous scientific research applications. It is used as a fluorescent probe for the detection of NO, a substrate for the enzyme dihydropteridine reductase, and a precursor for the synthesis of other pterin derivatives. It has several biochemical and physiological effects, including the regulation of blood pressure, vascular tone, immune function, and inflammation. While it has several advantages for lab experiments, including its high purity and stability, its high cost and unclear mechanism of action are limitations. Future research on 8-Methylpterin should focus on the development of new fluorescent probes, investigation of its role in immune function and inflammation, and elucidation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 8-Methylpterin involves the reaction of 2-amino-4-methoxy-6-methylpyrimidine with formic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. This method yields pure 8-Methylpterin with a high yield.
Applications De Recherche Scientifique
8-Methylpterin has numerous scientific research applications. It is used as a fluorescent probe for the detection of nitric oxide (NO) in biological samples. It is also used as a substrate for the enzyme dihydropteridine reductase, which is involved in the biosynthesis of tetrahydrobiopterin (BH4). BH4 is an important cofactor for the enzymes that produce neurotransmitters, such as dopamine, serotonin, and norepinephrine. 8-Methylpterin is also used as a precursor for the synthesis of other pterin derivatives, such as 6-methylpterin and 7-methylpterin.
Propriétés
Numéro CAS |
13005-87-3 |
|---|---|
Nom du produit |
8-Methylpterin |
Formule moléculaire |
C7H7N5O |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
2-amino-8-methylpteridin-4-one |
InChI |
InChI=1S/C7H7N5O/c1-12-3-2-9-4-5(12)10-7(8)11-6(4)13/h2-3H,1H3,(H2,8,11,13) |
Clé InChI |
AAUYLLNENYYDTK-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C2C1=NC(=NC2=O)N |
SMILES canonique |
CN1C=CN=C2C1=NC(=NC2=O)N |
Autres numéros CAS |
13005-87-3 |
Synonymes |
8-methylpterin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



